![molecular formula C18H28N6O2 B2534130 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898410-46-3](/img/structure/B2534130.png)
3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
BenchChem offers high-quality 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Research has explored the synthesis and characterization of novel heterocyclic compounds, including those similar to the specified chemical structure, demonstrating the chemical reactivity and potential for creating new molecular entities with unique properties. These studies contribute to the development of new synthetic routes and the discovery of compounds with potential applications in medicinal chemistry and material science (Obreza & Urleb, 2003), (Ivanov et al., 2020).
Photocatalysis and Green Chemistry
- A study demonstrated a visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers via oxidative cross-dehydrogenative coupling, employing a metal-free photocatalyst and air as a green oxidant. This method highlights the potential of using sunlight for chemical synthesis, emphasizing sustainability and environmental friendliness (Tan et al., 2022).
Molecular Design and Bioactive Molecules
- The design of spin-labeled nucleosides incorporating N-tert-butylaminoxyl radicals showcases the application in molecular biology and biochemistry for studying nucleic acid dynamics and interactions. This research underscores the versatility of such compounds in designing tools for biological research (Aso et al., 2001).
Antiviral and Antitumor Activity
- Synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines reveal their potential antitumor and antiviral activities. Such studies are pivotal for the discovery of new therapeutic agents, contributing to the advancement of pharmacology and medicinal chemistry (Ueda et al., 1987).
Safety And Hazards
The safety and hazards associated with triazines depend on their specific structure and functional groups. Some triazine-based compounds, such as certain herbicides, can be harmful if ingested or inhaled1.
Future Directions
The study of triazines is an active area of research, with new synthetic methods and applications being developed. For example, they are being investigated for use in pharmaceuticals, as well as in the production of polymers and resins2.
Please note that this information is general to triazines and may not apply to the specific compound you mentioned. For detailed information, further research or consultation with a chemist would be necessary.
properties
IUPAC Name |
3-tert-butyl-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-7-9-22-15(25)13-14(21(6)17(22)26)19-16-23(13)11-12(18(3,4)5)20-24(16)10-8-2/h7-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDBVRNWDXVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C(C)(C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16610247 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

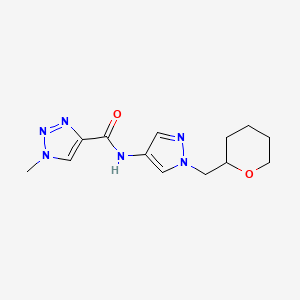
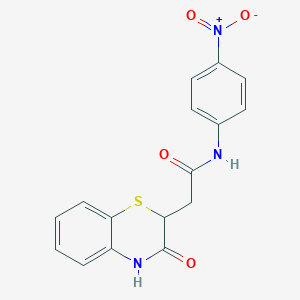
![2-((difluoromethyl)thio)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2534049.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2534053.png)
![Benzyl 2',3'-dihydrospiro[piperidine-4,4'-quinoline]-1'-carboxylate hydrochloride](/img/structure/B2534057.png)
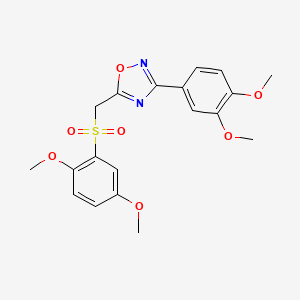
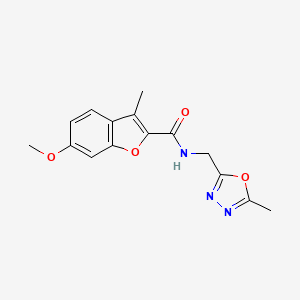
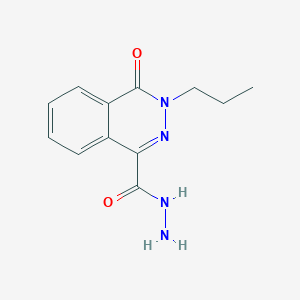
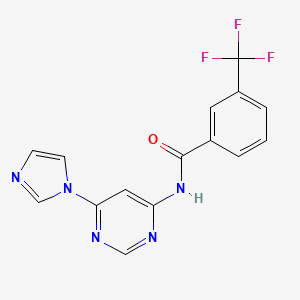
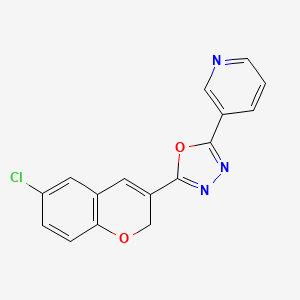
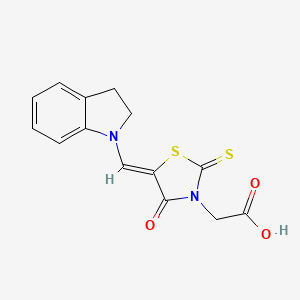
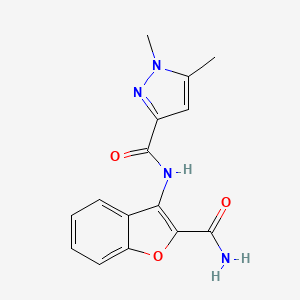
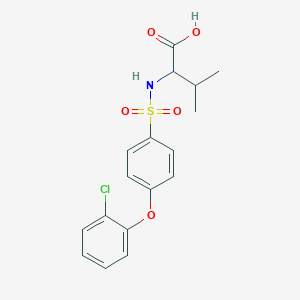
![(1R,3S)-3-[[(2R)-2-Phenylpropanoyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B2534069.png)